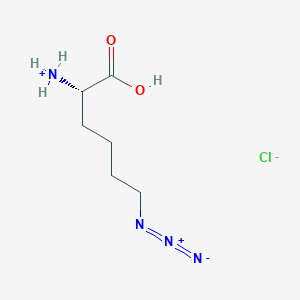

H-Lys(N3).HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-epsilon-Azido-L-lysine hydrochloride is a modified form of lysine, an essential amino acid. This compound contains an azide group (-N3) attached to the side chain of lysine, enhancing its biological activity and making it a promising candidate for various applications.

Aplicaciones Científicas De Investigación

N-epsilon-Azido-L-lysine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecules through click chemistry.

Biology: Incorporated into proteins for selective modification and labeling.

Medicine: Potential therapeutic applications due to its ability to modify biomolecules.

Industry: Used in the development of new materials and bioconjugates

Mecanismo De Acción

Target of Action

H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .

Mode of Action

The azide group in this compound allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in this compound and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is incorporated into. .

Análisis Bioquímico

Biochemical Properties

H-Lys(N3).HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Azide moiety, which serves as a bioorthogonal ligation handle . This allows this compound to be selectively modified, providing a versatile tool for studying protein function and interactions .

Cellular Effects

This compound influences cell function by altering protein structure and function. Its incorporation into proteins can impact cell signaling pathways, gene expression, and cellular metabolism. The Azide group of this compound can react with various biomolecules, leading to changes in protein activity and cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its Azide group. This group can participate in Click-chemistry reactions, allowing for the selective modification of proteins. These modifications can lead to changes in protein activity, enzyme inhibition or activation, and alterations in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-epsilon-Azido-L-lysine hydrochloride involves the introduction of an azide group to the lysine molecule. This can be achieved through the following steps:

Protection of the amino group: The amino group of lysine is protected using a suitable protecting group such as carbobenzoxy (Cbz).

Azidation: The protected lysine is then reacted with sodium azide (NaN3) to introduce the azide group.

Deprotection: The protecting group is removed to yield N-epsilon-Azido-L-lysine.

Hydrochloride formation: The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of N-epsilon-Azido-L-lysine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large quantities of lysine are subjected to the azidation process.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Quality control: The final product is tested for purity and consistency using analytical methods like high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-epsilon-Azido-L-lysine hydrochloride undergoes various chemical reactions, including:

Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Staudinger Ligation: The azide group can react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

Common Reagents and Conditions

Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.

Phosphines: Used in Staudinger ligation to react with azides.

Major Products Formed

Triazoles: Formed from click chemistry reactions.

Amines: Formed from Staudinger ligation.

Comparación Con Compuestos Similares

Similar Compounds

N-epsilon-Azido-D-lysine hydrochloride: A similar compound with the D-enantiomer of lysine.

N-epsilon-Azido-L-norleucine hydrochloride: Another azide-modified amino acid.

Uniqueness

N-epsilon-Azido-L-lysine hydrochloride is unique due to its specific incorporation into proteins and its ability to undergo selective bioorthogonal reactions. This makes it particularly useful for applications in protein engineering and chemical biology .

Actividad Biológica

H-Lys(N3).HCl, or N-epsilon-azido-L-lysine hydrochloride, is a derivative of lysine that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and protein engineering. This article explores the biological activities associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : N-epsilon-Azido-L-lysine hydrochloride

- Molecular Formula : C6H13ClN4O2

- CAS Number : 159610-92-1

- Synonyms : 6-azido-L-norleucine, L-azidonorleucine

This compound is characterized by the presence of an azide group (-N₃) at the epsilon position of the lysine side chain. This modification allows for selective reactions, making it a versatile building block in peptide synthesis and bioconjugation processes.

The biological activity of this compound primarily stems from its ability to participate in click chemistry and Staudinger ligation, which are powerful methods for bioconjugation. These reactions enable the incorporation of this compound into proteins, allowing for subsequent modifications that can enhance or alter protein function.

- Click Chemistry : This approach utilizes the azide group to react with alkyne-containing molecules, forming stable triazole linkages. This method is widely used for labeling proteins and studying protein interactions.

- Staudinger Ligation : In this reaction, the azide group reacts with phosphines to form amines, facilitating the attachment of various functional groups to proteins.

Case Studies

- Protein Engineering Applications : this compound has been incorporated into proteins to study their structural and functional properties. For instance, researchers have utilized it to create modified enzymes that exhibit enhanced activity or stability under specific conditions.

- Antiviral Research : In studies focusing on the development of antiviral agents targeting HCV, azido-containing peptides have been synthesized as inhibitors of viral proteases. These studies suggest that this compound could play a role in designing new therapeutic strategies against viral infections.

Propiedades

IUPAC Name |

[(1S)-5-azido-1-carboxypentyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.